molecular formula C11H19NO3 B13336286 Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B13336286
M. Wt: 213.27 g/mol
InChI Key: NBYDJFXOZNFYIK-UHFFFAOYSA-N
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Description

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an oxan-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with oxan-4-yl-containing reagents. One common method involves the esterification of 4-(oxan-4-yl)pyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
  • N-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide hydrochloride

Uniqueness

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both an oxan-4-yl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-11(13)10-7-12-6-9(10)8-2-4-15-5-3-8/h8-10,12H,2-7H2,1H3

InChI Key

NBYDJFXOZNFYIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2CCOCC2

Origin of Product

United States

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